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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core enzymatic pathways for lactulose
synthesis, an essential disaccharide in the pharmaceutical and food industries. The document

details the primary biocatalytic strategies, presents comparative quantitative data, and outlines

key experimental protocols. The enzymatic production of lactulose is a promising,

environmentally friendly alternative to traditional chemical methods, which often involve harsh

conditions and result in undesirable by-products.[1][2] The two principal enzymatic routes—

transgalactosylation by β-galactosidase and isomerization by cellobiose 2-epimerase—offer

distinct advantages and are explored in detail below.[1][2]

Pathway 1: Transgalactosylation via β-
Galactosidase
The most extensively studied biocatalytic method for lactulose synthesis is the

transgalactosylation of fructose with lactose, catalyzed by β-galactosidase (β-G).[3][4] In this

process, the enzyme first hydrolyzes lactose, cleaving the β-glycosidic bond to release glucose

and form a galactosyl-enzyme intermediate.[5] This intermediate can then react with a

nucleophilic acceptor. If the acceptor is water, hydrolysis is completed, yielding galactose.

However, in the presence of a high concentration of fructose, fructose acts as the acceptor, and

the galactosyl moiety is transferred to it, forming lactulose.[1][6] This pathway is complex

because the galactosyl residue can be transferred to various hydroxyl-group-bearing
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nucleophiles, leading to a mixture of monosaccharides, lactulose, and other

transgalactosylated oligosaccharides (TOS).[3]

β-Galactosidase Mediated Transgalactosylation

Lactose

Galactosyl-Enzyme
Intermediate+ Enzyme

Fructose
(Acceptor) Lactulose

β-Galactosidase

Glucose

+ Fructose

Galactose
(Hydrolysis Product)

+ Water

Water
(Competing Acceptor)

Click to download full resolution via product page

Caption: β-Galactosidase pathway for lactulose synthesis.

Enzyme Sources and Performance
β-Galactosidases are ubiquitous enzymes found in microorganisms, plants, and animals, with

their catalytic properties varying significantly depending on the source.[6] For industrial

applications, enzymes from microorganisms such as Kluyveromyces lactis, Aspergillus oryzae,

and Bacillus circulans are of primary interest due to their high transgalactosylation activity.[7][8]

[9] The choice of enzyme is critical as it dictates the balance between the desired

transgalactosylation reaction and the competing hydrolysis reaction.[9]

Quantitative Data for β-Galactosidase Pathway
The efficiency of lactulose synthesis via transgalactosylation is influenced by numerous

factors, including enzyme source, enzyme form (free vs. immobilized), substrate
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concentrations, temperature, and pH. The table below summarizes key performance data from

various studies.

Enzyme
Source

Enzyme
Form

Key
Reaction
Conditions

Max.
Lactulose
Yield/Conce
ntration

Productivity Reference

Kluyveromyc

es lactis

Permeabilize

d cells

40% (w/v)

Lactose, 20%

(w/v)

Fructose,

60°C, pH 7.0

~20 g/L 6.8 g/L·h [7]

Kluyveromyc

es lactis

Immobilized

on silica

40% (w/v)

Lactose, 20%

(w/v)

Fructose,

47°C, pH 7.5

15.8 g/L 1.32 mg/U·h [10][11]

Aspergillus

oryzae

Immobilized

on glyoxyl-

agarose

50% (w/w)

Substrates,

Fructose/Lact

ose ratio 8,

50°C, pH 4.5

0.54 g/g Not specified [3]

Aspergillus

oryzae
Immobilized

Whey

lactose, 20%

Fructose

19.1 g/L

(continuous)
Not specified [12]

K. lactis Commercial

10% (w/w)

Lactose, 30%

(w/w)

Fructose,

40°C, pH 6.7

12.2%

(relative to

initial lactose)

Not specified [13]

Experimental Protocol: Lactulose Synthesis in a
Continuous Stirred Tank Reactor (CSTR)
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This protocol is based on the methodology for continuous synthesis using immobilized β-

galactosidase from Aspergillus oryzae.[3][4]

Enzyme Immobilization: Immobilize β-galactosidase from A. oryzae on monofunctional

glyoxyl-agarose supports as described by Guisán (1988). Determine the hydrolytic activity of

the resulting biocatalyst.[4]

Substrate Preparation: Prepare a concentrated feed solution by dissolving lactose and

fructose in 100 mM citrate-phosphate buffer (pH 4.5). For a 50% (w/w) total sugar

concentration with a fructose/lactose molar ratio of 8, dissolve the appropriate amounts of

each sugar. Heat the buffer to 95°C before dissolving the sugars to ensure sterility and

complete dissolution, then cool to the reaction temperature of 50°C.[3][4]

Reactor Setup: Use a 2 L jacketed glass reactor with a working volume of 585 mL, equipped

with a magnetic stirrer and a heating immersion circulator to maintain the temperature at

50°C. Add the immobilized enzyme biocatalyst to the reactor.[3][4]

Continuous Reaction: Continuously feed the substrate solution into the reactor at a

controlled flow rate (e.g., 12 mL/min) using a peristaltic pump. Ensure constant stirring to

keep the immobilized enzyme suspended and maintain a homogenous mixture.[3]

Sampling and Analysis: Collect samples from the reactor outlet at regular intervals (e.g.,

every hour). Inactivate the enzyme in the samples immediately by heating (e.g., boiling for 5

minutes).[14]

Product Quantification: Analyze the composition of the reaction mixture (lactose, fructose,

glucose, galactose, lactulose, and other oligosaccharides) using High-Performance Anion-

Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[15]
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Experimental Workflow: Transgalactosylation
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Caption: General workflow for enzymatic lactulose synthesis.

Pathway 2: Isomerization via Cellobiose 2-
Epimerase
A more direct and promising route for lactulose production is the isomerization of lactose using

cellobiose 2-epimerase (CE). This enzyme catalyzes the conversion of the C-2 glucose moiety

at the reducing end of lactose into a fructose moiety, directly forming lactulose.[16][17] This

pathway is advantageous as it does not require an additional fructose substrate and avoids the
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complex mixture of by-products seen in transgalactosylation, simplifying downstream

processing.[18] While CEs can also catalyze the C2-epimerization of lactose to form epilactose,

certain CEs, particularly from thermophilic microorganisms, show significant isomerization

activity.[16][19]

Cellobiose 2-Epimerase Mediated Isomerization
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Caption: Cellobiose 2-Epimerase pathway for lactulose synthesis.

Enzyme Sources and Performance
Cellobiose 2-epimerases have been identified in various microorganisms. Thermostable CEs,

such as the one from Dictyoglomus thermophilum, are particularly attractive for industrial

applications due to their ability to operate at high temperatures, which can increase reaction

rates and solubility of lactose.[19][20] Recent studies have focused on discovering novel CEs

and improving their catalytic efficiency and thermostability through protein engineering and

semi-rational mutagenesis.[17][19][21]

Quantitative Data for Cellobiose 2-Epimerase Pathway
The CE-catalyzed isomerization of lactose can achieve significantly higher product

concentrations and conversion rates compared to the transgalactosylation pathway.
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Enzyme
Source

Enzyme
Form

Key
Reaction
Conditions

Max.
Lactulose
Yield/Conce
ntration

Conversion
Rate

Reference

Clostridium

disporicum

Whole-cell

(E. coli)

2 M Lactose,

60°C, pH 7.5

496.3 g/L

(1.45 M)
72.5% [21]

Dictyoglomus

thermophilum

(A242L

mutant)

Whole-cell

(E. coli)

200 g/L

Lactose,

80°C, pH 7.0,

4 h

64.52% yield Not specified [19]

Caldicellulosir

uptor

saccharolytic

us

Permeabilize

d cells (E.

coli)

600 g/L

Lactose,

80°C, pH 7.5,

2 h

390.59 g/L 65.1% [11]

Experimental Protocol: Lactulose Synthesis Using
Whole-Cell Biocatalyst
This protocol is a representative method for lactulose synthesis using recombinant E. coli cells

expressing a cellobiose 2-epimerase, based on methodologies from recent studies.[19][21]

Biocatalyst Preparation:

Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the

gene for the desired cellobiose 2-epimerase (e.g., from Clostridium disporicum).

Cultivate the recombinant E. coli in LB medium containing the appropriate antibiotic at

37°C until the OD600 reaches 0.6-0.8.

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and

continue cultivation at a lower temperature (e.g., 20°C) for several hours (e.g., 16 h).

Harvest the cells by centrifugation, wash with buffer (e.g., 50 mM PIPES, pH 7.0), and use

them directly as a whole-cell biocatalyst.[21]
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Reaction Setup:

Prepare the reaction mixture in a temperature-controlled vessel. For example, to a final

volume of 50 mL, add lactose to a final concentration of 2 M (approx. 684 g/L).[21]

Resuspend the prepared whole-cell biocatalyst in the lactose solution.

Biotransformation:

Incubate the reaction mixture at the optimal temperature and pH for the specific enzyme

(e.g., 60°C, pH 7.5).[21] Maintain agitation to ensure a uniform suspension.

Sampling and Analysis:

Withdraw aliquots at different time points.

Terminate the reaction by boiling the sample for 10 minutes, followed by centrifugation to

remove the cell debris.

Analyze the supernatant for lactulose, lactose, and epilactose content using HPLC

equipped with a refractive index (RI) detector and a suitable column (e.g., Shodex VG-50-

4E).[17]

Comparison of Pathways and Future Perspectives
Both enzymatic pathways offer a safer and more environmentally friendly alternative to

chemical synthesis.[1] The β-galactosidase transgalactosylation route is well-established and

uses enzymes that are commercially available and have GRAS (Generally Recognized As

Safe) status.[8][22] However, its primary drawbacks are the requirement for fructose and the

production of a complex mixture of oligosaccharides, which complicates purification and can

lower the final lactulose yield.[3][11]

The cellobiose 2-epimerase isomerization pathway is a more direct and efficient method,

potentially leading to higher yields and simpler downstream processing.[22] The main

challenges for this route are the limited commercial availability of the enzyme and the fact that

many CEs are produced in non-GRAS organisms, which may require further regulatory

approval for food and pharmaceutical applications.[11]
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Future research will likely focus on the discovery of novel CEs from GRAS organisms, the

improvement of enzyme characteristics (such as thermostability and selectivity for

isomerization over epimerization) through protein engineering, and the optimization of reaction

conditions in cost-effective reactor systems like enzymatic membrane reactors.[17][19][23]

These advancements will be crucial for developing a competitive and sustainable industrial

process for high-purity lactulose production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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